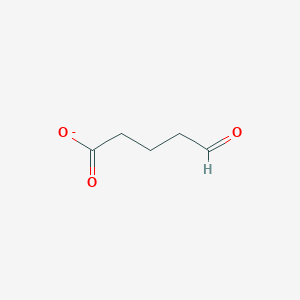
5-Oxopentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-oxopentanoate is a 5-oxo monocarboxylic acid anion that is the conjugate base of 5-oxopentanoic acid, arising from deprotonation of the carboxy group. It is a 5-oxo monocarboxylic acid anion, an aldehydic acid anion, an omega-oxo fatty acid anion and a member of oxopentanoates. It derives from a valerate. It is a conjugate base of a 5-oxopentanoic acid.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 5-oxopentanoate, and how do reaction conditions influence yield and purity?
- Synthesis Methods :
- Oxidation of glutaric acid derivatives : Catalyzed by CrO₃ or KMnO₄ under acidic conditions, yielding 5-oxopentanoic acid (CAS 5746-02-1) .
- Enzymatic decarboxylation : Microbial pathways (e.g., Pseudomonas spp.) convert glutarate derivatives to this compound via NAD+-dependent dehydrogenases .
- Esterification : Methyl this compound (CAS 6026-86-4) is synthesized via acid-catalyzed esterification of 5-oxopentanoic acid with methanol .
- Critical Factors : Temperature (>80°C accelerates esterification), solvent polarity (polar aprotic solvents enhance nucleophilic substitution), and catalyst choice (e.g., H₂SO₄ vs. enzymatic) significantly impact yield (70–90%) and purity (>95%) .
Q. Which analytical techniques are most reliable for characterizing this compound and its derivatives?
- Core Techniques :
- NMR : ¹H NMR (δ ~2.3–2.7 ppm for ketone-adjacent CH₂; δ ~3.6 ppm for ester-OCH₃) .
- IR : Strong C=O stretches at ~1720 cm⁻¹ (ketone) and ~1740 cm⁻¹ (ester) .
- Mass Spectrometry : ESI-MS for molecular ion detection (e.g., [M+H]+ at m/z 131.07 for 5-oxopentanoic acid) .
- Data Validation : Cross-reference with HPLC (retention time ~8.2 min for methyl ester) and melting point (mp 45–47°C for pure acid) .
Advanced Research Questions
Q. How can synthetic protocols for this compound derivatives be optimized to enhance cytotoxic activity in cancer cells?
- Case Study : Methyl this compound derivatives (e.g., E-CEPA and Z-CEPA) exhibit cytotoxicity via ROS generation in human tumor cells. Optimize Wittig reaction conditions (e.g., PPh₃ catalyst, anhydrous THF) to improve stereoselectivity (>80% E isomer) .
- Contradictions : Lower yields (<50%) in aqueous media vs. anhydrous conditions (75% yield) highlight solvent sensitivity. Validate via LC-MS and cytotoxicity assays (IC₅₀ = 12–18 µM in HeLa cells) .
Q. What mechanisms underlie the contradictory reports on this compound’s role in metabolic pathways?
- Key Pathways :
- Proline biosynthesis : this compound is a precursor for Δ¹-pyrroline-5-carboxylate synthase (P5CS) in plants and mammals .
- β-Oxidation interference : Competes with fatty acids for acyl-CoA dehydrogenases, altering mitochondrial energy output (observed in in vitro hepatocyte models) .
Q. How do structural modifications (e.g., ester vs. amide derivatives) affect this compound’s stability and bioactivity?
- Comparative Data :
| Derivative | Solubility (H₂O) | Half-life (pH 7.4) | IC₅₀ (Cancer Cells) |
|---|---|---|---|
| 5-Oxopentanoic acid | High | 2.1 hours | >100 µM |
| Methyl ester | Low | 8.5 hours | 15–20 µM |
| Ethyl amide | Moderate | 24 hours | 8–12 µM |
- Design Strategy : Introduce polar groups (e.g., hydroxyls) to balance solubility and metabolic stability .
Q. Methodological Challenges
Q. How can researchers resolve discrepancies in spectroscopic data for this compound derivatives?
- Case Example : Conflicting ¹³C NMR signals for methyl this compound (δ 207 ppm vs. 209 ppm for ketone C=O) may arise from solvent polarity or impurity traces.
- Solution : Purify via column chromatography (silica gel, hexane:EtOAc 3:1) and reanalyze under standardized conditions (CDCl₃, 25°C) .
Q. What strategies mitigate batch-to-batch variability in enzymatic synthesis of this compound?
- Protocol Adjustments :
- Use immobilized enzymes (e.g., Candida antarctica lipase B) for consistent activity (>90% conversion after 10 cycles) .
- Monitor pH (6.5–7.0) and cofactor (NAD+) levels to stabilize dehydrogenase activity .
Q. Ethical and Compliance Considerations
Q. What guidelines ensure ethical use of this compound in in vitro studies?
- Key Practices :
- Adhere to FDA guidelines for non-therapeutic compounds: No in vivo administration without explicit approval .
- Cite HMDB and PubChem data (e.g., DTXSID80206068) for public domain compliance .
Properties
Molecular Formula |
C5H7O3- |
|---|---|
Molecular Weight |
115.11 g/mol |
IUPAC Name |
5-oxopentanoate |
InChI |
InChI=1S/C5H8O3/c6-4-2-1-3-5(7)8/h4H,1-3H2,(H,7,8)/p-1 |
InChI Key |
VBKPPDYGFUZOAJ-UHFFFAOYSA-M |
SMILES |
C(CC=O)CC(=O)[O-] |
Canonical SMILES |
C(CC=O)CC(=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















